molecular formula C10H10BrN3O2 B6575950 4-(5-bromopyridine-3-carbonyl)piperazin-2-one CAS No. 1247725-28-5

4-(5-bromopyridine-3-carbonyl)piperazin-2-one

Cat. No.: B6575950
CAS No.: 1247725-28-5
M. Wt: 284.11 g/mol
InChI Key: GLKPSHVEJSSPRJ-UHFFFAOYSA-N
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Description

4-(5-bromopyridine-3-carbonyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a bromopyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromopyridine-3-carbonyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-bromopyridine-3-carbonyl)piperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-bromopyridine-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity . The bromopyridine moiety can also participate in binding interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-bromopyridine-3-carbonyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromopyridine moiety with a piperazine ring makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4-(5-bromopyridine-3-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c11-8-3-7(4-12-5-8)10(16)14-2-1-13-9(15)6-14/h3-5H,1-2,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKPSHVEJSSPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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